2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperazine and cyclopropane carboxylic acid derivatives. The general synthetic pathway can be summarized as follows:
- Formation of Benzo[d]thiazole Derivative : The initial step involves synthesizing the benzo[d]thiazole moiety through condensation reactions.
- Piperazine Derivative Formation : Piperazine is reacted with appropriate acylating agents to introduce the cyclopropanecarbonyl group.
- Final Coupling Reaction : The two components are coupled to form the target compound.
Antimicrobial Activity
Research indicates that compounds containing a benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 1.562 μg/mL against S. aureus .
The compound's efficacy is attributed to its ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication.
Anticancer Properties
Studies have suggested that benzo[d]thiazole derivatives possess anticancer properties. For example, compounds with structural similarities have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Line Studies : In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that similar compounds effectively inhibit acetylcholinesterase activity.
- Inhibitory Activity : Compounds derived from benzo[d]thiazole have been reported to possess IC50 values ranging from 2.7 μM to higher concentrations, indicating their potential in therapeutic applications for cognitive disorders .
Case Studies
- Antibacterial Efficacy : A study on a series of benzo[d]thiazole derivatives revealed that specific compounds demonstrated strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
- Neuroprotective Effects : Research involving molecular docking studies has shown that certain benzo[d]thiazole derivatives can effectively bind to acetylcholinesterase, potentially leading to the development of novel treatments for Alzheimer’s disease .
Research Findings Summary Table
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c27-21(15-29-23-24-19-8-4-5-9-20(19)30-23)25-10-12-26(13-11-25)22(28)18-14-17(18)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWQUOOALCTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3S2)C(=O)C4CC4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.